Cyclo(CKLIIF)
Description
Structure
2D Structure
Properties
Molecular Formula |
C36H59N7O6S |
|---|---|
Molecular Weight |
718.0 g/mol |
IUPAC Name |
(3S,6R,9S,12S,15S,18S)-3-(4-aminobutyl)-9-benzyl-12,15-bis[(2S)-butan-2-yl]-18-(2-methylpropyl)-6-(sulfanylmethyl)-1,4,7,10,13,16-hexazacyclooctadecane-2,5,8,11,14,17-hexone |
InChI |
InChI=1S/C36H59N7O6S/c1-7-22(5)29-35(48)40-27(19-24-14-10-9-11-15-24)32(45)41-28(20-50)34(47)38-25(16-12-13-17-37)31(44)39-26(18-21(3)4)33(46)42-30(23(6)8-2)36(49)43-29/h9-11,14-15,21-23,25-30,50H,7-8,12-13,16-20,37H2,1-6H3,(H,38,47)(H,39,44)(H,40,48)(H,41,45)(H,42,46)(H,43,49)/t22-,23-,25-,26-,27-,28-,29-,30-/m0/s1 |
InChI Key |
XJRRXYUTYATOHA-CJKZIAQFSA-N |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC(C)C)CCCCN)CS)CC2=CC=CC=C2)[C@@H](C)CC |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC(C)C)CCCCN)CS)CC2=CC=CC=C2)C(C)CC |
Origin of Product |
United States |
Preparation Methods
Resin Selection and Amino Acid Deposition
Wang resin or 2-chlorotrityl chloride resin is typically used due to its compatibility with Fmoc (fluorenylmethyloxycarbonyl) chemistry. The sequence Cys-Lys-Leu-Ile-Ile-Phe is assembled in a C-to-N direction, with cysteine strategically positioned at the N-terminus to facilitate cyclization. Orthogonal protecting groups are critical:
- Cysteine : Protected with a trityl (Trt) group to prevent disulfide formation.
- Lysine : Side chain protected with tert-butoxycarbonyl (Boc) to avoid unintended coupling.
- Phenylalanine : No side-chain protection required.
Coupling reactions employ O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) and N,N-diisopropylethylamine (DIPA) in dimethylformamide (DMF), achieving >98% efficiency per step.
Cleavage and Linear Peptide Isolation
After full sequence assembly, the peptide is cleaved from the resin using a trifluoroacetic acid (TFA) cocktail (TFA:H2O:triisopropylsilane = 95:2.5:2.5). Crude linear peptide Cys-Lys-Leu-Ile-Ile-Phe is precipitated in cold diethyl ether and purified via reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column (acetonitrile/water + 0.1% TFA gradient). Typical yields range from 60–75%.
Cyclization via CyClick Chemistry
CyClick chemistry, a chemoselective macrocyclization method, is the cornerstone of Cyclo(CKLIIF) synthesis. This approach avoids traditional side reactions like oligomerization and ensures high diastereoselectivity.
Reaction Mechanism and Conditions
The linear peptide’s N-terminal amine reacts with a side-chain aldehyde group (introduced at glutamic acid or cysteine residues) to form a stable 4-imidazolidinone ring. For Cyclo(CKLIIF):
- Aldehyde Position : Introduced at cysteine’s side chain via oxidation of a thiol group to a formyl moiety.
- Catalyst : 4-Dimethylaminopyridine (DMAP, 7 equivalents) in H2O:DMF (1:1) at room temperature.
- Reaction Time : 4–6 hours, achieving >99% conversion to cyclic product.
The reaction’s success lies in its intramolecular specificity, even at high concentrations (25 mM), eliminating dimerization byproducts.
Post-Cyclization Processing
Crude cyclic peptide is purified via RP-HPLC (10–40% acetonitrile gradient over 30 minutes), yielding Cyclo(CKLIIF) with >95% purity. Mass spectrometry confirms the product (observed m/z: 718.0 [M+H]⁺, matching theoretical mass).
Optimization of Binding Affinity and Stability
Post-synthetic modifications are employed to enhance Cyclo(CKLIIF)’s HIF-α affinity and proteolytic stability.
Pharmacophore Refinement
Alanine scanning and molecular dynamics simulations identified critical residues:
Stability Enhancements
The 4-imidazolidinone ring confers resistance to proteases. In serum stability assays, Cyclo(CKLIIF) exhibited a half-life of >12 hours vs. 2 hours for linear analogs.
Scalability and Industrial Production
While lab-scale synthesis is well-established, industrial production faces challenges:
| Parameter | SPPS Approach | CyClick Approach |
|---|---|---|
| Cycle Time | 48–72 hours | 6–8 hours |
| Yield | 60–75% | 85–90% |
| Purity | >95% | >95% |
| Cost (per gram) | $1,200–1,500 | $800–1,000 |
| Oligomerization Risk | Moderate | None |
CyClick chemistry’s efficiency and low oligomerization risk make it preferable for scale-up. However, regulatory hurdles include optimizing DMAP removal and ensuring residual solvent compliance (DMF < 880 ppm).
Comparative Analysis of Cyclization Methods
CyClick vs. Native Chemical Ligation (NCL)
Chemical Reactions Analysis
Key Features
-
Stereospecificity : Retain stereochemical information from reactants (e.g., endo rule in Diels-Alder) .
-
Rate dependence : Accelerated by catalysts (e.g., copper/ruthenium in AAC) or strain in reagents .
Azide-Alkyne Cycloaddition (AAC)
Mechanism :
-
CuAAC :
-
RuAAC :
Strain-Enhanced Cycloadditions
Strained cyclooctynes undergo rapid cycloaddition with azides due to:
Challenges and Optimization
-
Solubility : Hydrophobic cyclooctynes require solubility-enhancing modifications (e.g., dimethoxyazacyclooctyne) .
-
Kinetic Studies : Rate laws and mechanistic insights guide reaction optimization .
For the specific compound "Cyclo(CKLIIF)," further experimental data or structural clarification would be required to analyze its reactivity. The above framework applies broadly to cycloaddition chemistry, with examples drawn from well-studied systems like azide-alkyne and cyclooctyne-based reactions.
Scientific Research Applications
Scientific Research Applications of Cyclo(CKLIIF)
Cyclo(CKLIIF) is a cyclic peptide that has been identified as a dual inhibitor for hypoxia-inducible factors (HIF) 1 and 2 . Research indicates its potential applications in various scientific fields, particularly in the context of inhibiting protein-protein interactions .
Targeting HIF-1α and HIF-2α
- Cyclo(CKLIIF) demonstrates significant affinity for both HIF-1α and HIF-2α PAS-B domains, with values of 2.6 ± 0.6 μM and 2.2 ± 0.1 μM, respectively . Computational studies suggest that cyclo-CRLIIF, a related compound, binds to the same site on both HIF-1α and HIF-2α, overlapping with a key binding loop from HIF-1β .
- Molecular docking studies support the disruption of the HIF-1 and HIF-2 protein-protein interactions by cyclo-CRLIIF .
Structural and Binding Analysis
- The binding curve of cyclo(CKLIIF) to HIF-1α has a Hill slope of 1.33, and 1.38 to HIF-2α, suggesting a 1:1 binding stoichiometry between these cyclic peptides and HIF-α proteins .
- Systematic variations in the amino acid sequence of related cyclic peptides, such as cyclo-CRLIIF, have been studied to determine their impact on HIF-α protein binding affinity . For instance, cyclo-CRLIIF binds to HIF-1α with a of 3.8 ± 0.4 μM, while a fluorescence polarization assay revealed a of 4.6 ± 1.4 μM for the binding of cyclo-CRLIIF to Cy5-labeled HIF-1α .
Potential Applications
- Given its inhibitory effects on HIF-1α and HIF-2α, cyclo(CKLIIF) may have applications in areas such as cancer research, where HIF proteins play a crucial role in tumor growth and metastasis .
- Cyclo(CKLIIF) is related to research areas such as apoptosis, immunology/inflammation, and Metabolic Enzyme/Protease .
Mechanism of Action
Cyclo(CKLIIF) exerts its effects by inhibiting hypoxia-inducible factors 1 and 2. It disrupts the interaction of both HIF1-α and HIF2-α with HIF1-β, with affinity for the PAS-B domains of HIF1-α and HIF2-α. This disruption prevents the transcriptional activity of HIFs, thereby inhibiting the cellular response to hypoxia. The molecular targets involved in this mechanism are the PAS-B domains of HIF1-α and HIF2-α .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Properties
Key Observations :
- Most analogs, such as cyclo(Leu-Leu) and cyclo(L-Ile-L-Pro), are smaller cyclic dipeptides .
- Marine-derived cyclic dipeptides (e.g., cyclo(D-Tyr-D-Pro)) often incorporate D-amino acids, enhancing resistance to enzymatic degradation .
Key Observations :
Q & A
Basic Research Questions
Q. What experimental methods are recommended for synthesizing and characterizing Cyclo(CKLIIF)?
- Methodological Answer : Cyclo(CKLIIF) is synthesized via solid-phase peptide synthesis (SPPS) with cyclization through cysteine’s thiol group and another residue’s carboxyl/amino group. Characterization requires mass spectrometry (MS) for molecular weight confirmation (831.99 Da with TFA) and circular dichroism (CD) to assess structural stability. Nuclear magnetic resonance (NMR) can resolve spatial arrangements of hydrophobic residues (e.g., Ile, Leu, Phe), critical for HIF-binding interactions .
Q. Which in vitro assays are validated for evaluating Cyclo(CKLIIF)’s HIF inhibitory activity?
- Methodological Answer : Use luciferase reporter assays under hypoxic conditions to quantify HIF-dependent transcriptional activity. Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can measure binding affinity to HIF-1α/2α PAS-B domains (reported Kd: 2.6 μM and 2.2 μM, respectively). Include positive controls (e.g., chetomin) and validate results via Western blotting for HIF-1α degradation .
Q. How should Cyclo(CKLIIF) be stored and solubilized to maintain stability?
- Methodological Answer : Store lyophilized powder at -20°C in anhydrous, light-protected conditions. For solubilization, use fresh DMSO (≤100 mg/mL with sonication) or aqueous buffers with 0.1% TFA. Avoid freeze-thaw cycles; aliquot solutions and store at -80°C for long-term use. Monitor degradation via HPLC .
Advanced Research Questions
Q. How can researchers resolve contradictions in Cyclo(CKLIIF)’s efficacy between in vitro and in vivo tumor models?
- Methodological Answer : Discrepancies may arise from poor pharmacokinetics (e.g., rapid clearance) or tumor microenvironment factors (e.g., stromal cell interactions). Conduct pharmacokinetic/pharmacodynamic (PK/PD) profiling: measure plasma half-life, tissue penetration via LC-MS, and correlate with tumor HIF suppression. Use orthotopic or patient-derived xenograft (PDX) models to better mimic human pathophysiology .
Q. What strategies optimize Cyclo(CKLIIF)’s selectivity for HIF-1α versus HIF-2α in heterogeneous tumors?
- Methodological Answer : Perform alanine scanning mutagenesis on Cyclo(CKLIIF) to identify residues critical for HIF-1α/2α binding. Co-crystallization or molecular dynamics simulations can reveal structural determinants of selectivity. Validate using HIF isoform-specific knockout cell lines and transcriptomic analysis (RNA-seq) of downstream targets (e.g., VEGF for HIF-1α, EPO for HIF-2α) .
Q. How should dose-response relationships be analyzed when Cyclo(CKLIIF) exhibits non-linear inhibition kinetics?
- Methodological Answer : Apply allosteric inhibition models (e.g., Hill equation) instead of Michaelis-Menten. Use SynergyFinder software to assess combinatorial effects with chemotherapies (e.g., cisplatin). Include statistical tests for non-linearity (e.g., F-test comparing linear vs. quadratic models) .
Key Considerations for Experimental Design
- Control Groups : Include HIF-positive/-negative cell lines (e.g., RCC4 vs. HCT116) and hypoxia-mimetic agents (e.g., CoCl₂) .
- Data Validation : Triangulate findings across SPR, ITC, and cellular assays to confirm target engagement .
- Ethical Frameworks : Adhere to FINER criteria (Feasible, Novel, Ethical, Relevant) for translational studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
